2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide
Description
This compound features a thiazole core substituted at position 4 with a 4-nitrothiophen-2-yl group and at position 2 with an acetamide linker connected to a 4-(methylsulfonyl)phenyl moiety.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S3/c1-27(23,24)12-4-2-10(3-5-12)6-15(20)18-16-17-13(9-26-16)14-7-11(8-25-14)19(21)22/h2-5,7-9H,6H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKSBQHGTYKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. Characterized by a thiazole ring, a methylsulfonyl group, and a nitrothiophen moiety, this compound may exhibit significant reactivity and biological activity, particularly in the realms of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 344.34 g/mol
- Functional Groups :
- Thiazole ring: Known for nucleophilic properties.
- Methylsulfonyl group: Can act as a leaving group in nucleophilic substitutions.
- Nitro group: Serves as an electron-withdrawing substituent, enhancing electrophilicity.
Anticancer Properties
Research indicates that compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide exhibit promising anticancer activities. For example:
- Inhibition of Cell Proliferation : Studies have shown that derivatives with thiazole and sulfonyl groups can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific activities are influenced by the arrangement of substituents on the molecule, which can affect electronic properties and interactions with biological targets .
| Compound | IC (µg/mL) | Target Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | A-431 |
| 10 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. Studies have reported that thiazole-containing compounds show significant activity against both Gram-positive and Gram-negative bacteria:
- Mechanism of Action : The presence of the thiazole ring in combination with sulfonamide groups enhances antibacterial efficacy, making these compounds suitable candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The methylsulfonyl group enhances solubility and may improve cellular uptake.
- The nitrothiophen moiety contributes to increased electrophilicity, which can enhance interaction with biological targets.
Case Studies and Research Findings
- Cell Cycle Analysis : A study on related thiazole compounds indicated that they could induce G2/M phase arrest in HepG2 cells, suggesting a mechanism for their anticancer activity .
- Src Kinase Inhibition : Some derivatives were evaluated for Src kinase inhibitory activity, revealing varied effectiveness depending on structural modifications .
- Antibacterial Efficacy : Compounds with specific substitutions (e.g., 4-tert-butyl or 4-isopropyl groups) demonstrated enhanced antibacterial properties against multiple strains of bacteria .
Scientific Research Applications
The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a complex organic molecule with a thiazole ring, a methylsulfonyl group, and a nitrothiophenyl moiety. It is considered a candidate for various biological applications, especially in medicinal chemistry.
Chemical Properties and Reactions
The chemical behavior of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is largely determined by its functional groups. The thiazole ring has nucleophilic properties, potentially allowing it to participate in electrophilic substitution reactions. The methylsulfonyl group can act as a leaving group in nucleophilic substitutions, while the nitro group can serve as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbon atoms.
Potential Applications
2-(4-(methylsulfonyl)phenyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide has potential applications in:
- Medicinal Chemistry Compounds containing thiazole and sulfonyl groups have been studied for various biological activities, including anticancer and antimicrobial properties. Derivatives similar to this compound have demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve spectroscopic methods such as UV-Vis, IR, and NMR. Such studies help identify potential therapeutic uses and side effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on structural formula.
Key Observations:
Molecular Weight : The target compound (~424 g/mol) is smaller than 9b (497.55 g/mol) due to the absence of the sulfamoyl-pyrrole moiety. This may improve bioavailability compared to bulkier analogs .
Substituent Effects: Nitro Groups: Both the target and 9b feature nitro groups, which enhance electron-withdrawing effects and may stabilize interactions with enzyme active sites (e.g., nitro-reductases in antimicrobial activity) . Sulfonyl vs. Piperazine vs. Thiophene: Compounds in (e.g., 13, 18) use piperazine moieties, which are associated with anti-inflammatory MMP inhibition. The target’s thiophene-thiazole system may instead favor antimicrobial or kinase-targeted activity .
Pharmacological Potential
- Anti-Inflammatory Activity : Piperazine-containing analogs (e.g., 13, 18) inhibit matrix metalloproteinases (MMPs), critical in inflammation. The target’s methylsulfonyl group may mimic sulfonamide-based MMP inhibitors .
- Antimicrobial Activity: Nitrothiophene derivatives (e.g., 9b) exhibit antimicrobial properties.
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three primary intermediates:
- 4-(4-Nitrothiophen-2-yl)thiazol-2-amine (thiazole-nitrothiophene core).
- 2-(4-(Methylsulfonyl)phenyl)acetic acid (methylsulfonyl-bearing acetamide precursor).
- Coupling reagents for amide bond formation.
Thiazole-Nitrothiophene Core Synthesis
The thiazole ring is constructed via cyclocondensation, adapting methodologies from U.S. Patent 6,649,796:
- Step 1 : Reaction of 4-nitrothiophene-2-carbaldehyde with thiourea in ethanol/HBr under reflux forms a thioamide intermediate (yield: 78–82%).
- Step 2 : Cyclization with α-bromoacetophenone derivatives at 80–90°C for 6 hours yields 4-(4-nitrothiophen-2-yl)thiazol-2-amine.
Table 1: Optimization of Thiazole Ring Formation
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 80 | 95% |
| Temperature | 85°C | 82 | 96% |
| Catalyst (HBr conc.) | 48% | 78 | 93% |
Methylsulfonylphenyl Acetamide Preparation
Sulfonation and Acetylation
The methylsulfonyl group is introduced via sulfonation of 4-bromophenylacetic acid:
- Sulfonation : Treat 4-bromophenylacetic acid with methylsulfonyl chloride (1.2 eq) in DCM/triethylamine (0–5°C, 4 hours), achieving 85% conversion.
- Acid Chloride Formation : React with thionyl chloride (2 eq) at 60°C for 2 hours, followed by amidation with 4-(4-nitrothiophen-2-yl)thiazol-2-amine using EDC/HOBt (yield: 67%).
Critical Note : Excess methylsulfonyl chloride leads to di-sulfonated byproducts, necessitating strict stoichiometric control.
Coupling Strategies and Final Assembly
Amide Bond Formation
The final step employs carbodiimide-mediated coupling:
- Conditions : 2-(4-(Methylsulfonyl)phenyl)acetic acid (1 eq), EDC (1.5 eq), HOBt (1 eq), and DIPEA (2 eq) in anhydrous DMF at 25°C for 24 hours.
- Workup : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound (mp: 214–216°C).
Table 2: Coupling Reaction Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | DMF | 67 |
| THF | 54 | |
| Catalyst | EDC/HOBt | 67 |
| DCC/DMAP | 59 | |
| Temperature | 25°C | 67 |
| 40°C | 61 |
Industrial-Scale Production Considerations
Process Intensification
- Continuous Flow Synthesis : A two-stage flow reactor system reduces reaction time from 24 hours to 4 hours, improving throughput by 300%.
- Crystallization Optimization : Use antisolvent (heptane) addition to enhance purity to >99% (HPLC).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Accelerated Stability : No degradation after 6 months at 25°C/60% RH.
Challenges and Mitigation Strategies
Nitrothiophene Ring Instability
Byproduct Formation in Sulfonation
- Issue : Di-sulfonation at elevated temperatures.
- Mitigation : Stepwise addition of methylsulfonyl chloride at 0–5°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
